ethyl 4-amino-3-phenylbutanoate hydrochloride
Description
Contextualization within Beta-Amino Ester Chemistry
β-Amino esters are a class of organic compounds that have garnered significant attention in chemical research. Their importance stems from their presence in numerous natural products and their utility as precursors for the synthesis of β-lactams, peptides, and other biologically active compounds. The defining feature of a β-amino ester is the presence of an amino group on the carbon atom beta to the carbonyl group of the ester. This structural motif imparts specific chemical reactivity and allows for the introduction of diverse functionalities.
The chemistry of β-amino esters is rich and varied, with numerous synthetic methods developed for their preparation. These methods often focus on achieving high stereoselectivity, as the biological activity of many target molecules is dependent on their specific stereochemistry.
Importance in Synthetic Organic Chemistry
In the landscape of synthetic organic chemistry, ethyl 4-amino-3-phenylbutanoate hydrochloride serves as a valuable chiral building block. Its bifunctional nature, possessing both an amine and an ester group, allows for a wide range of chemical transformations. The primary amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles.
The synthesis of the parent compound, 4-amino-3-phenylbutanoic acid, often involves multi-step sequences. One common approach involves the condensation of benzaldehyde (B42025) with nitromethane (B149229), followed by a Michael addition with a malonic ester derivative and subsequent reduction and hydrolysis steps. The esterification to the ethyl ester and formation of the hydrochloride salt are typically straightforward final steps in the synthetic sequence.
Overview of Research Trajectories for the this compound Scaffold
Research involving the this compound scaffold has primarily focused on its utility as a precursor for more complex molecular architectures. The inherent chirality and functional group handles of this compound make it an attractive starting point for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
One notable research direction has been the use of the closely related 4-amino-3-phenylbutanoic acid and its derivatives in the synthesis of novel heterocyclic compounds. For instance, the amino group can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. researchgate.net This transformation highlights the potential for modifying the scaffold to explore different chemical spaces and biological activities.
Chemical and Physical Properties of Ethyl 4-amino-3-phenylbutanoate
| Property | Value |
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol nih.gov |
| IUPAC Name | ethyl 4-amino-3-phenylbutanoate nih.gov |
| CAS Number | 79133-14-5 nih.gov |
| Appearance | (Predicted) Solid |
| Melting Point | (Predicted) |
| Boiling Point | (Predicted) |
| Solubility | (Predicted) |
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 4-amino-3-phenylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFBXZLOEPXJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Studies of the Ethyl 4 Amino 3 Phenylbutanoate Scaffold
Functional Group Transformations
The primary amine in the ethyl 4-amino-3-phenylbutanoate structure serves as a versatile nucleophile, readily participating in reactions to form new carbon-nitrogen bonds. These transformations are fundamental in modifying the compound's structure to create analogues with different properties.
The primary amino group of ethyl 4-amino-3-phenylbutanoate can be readily acylated to form the corresponding amides. This reaction is a common strategy in medicinal chemistry to modify the structure of amine-containing compounds. The acylation can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct.
For instance, the acylation of the amino group in an ester of 4-amino-3-phenylbutanoic acid has been performed in pyridine, which acts as both the solvent and the base. arkat-usa.org This transformation converts the nucleophilic amine into a neutral amide group, significantly altering the molecule's electronic and steric properties. The formation of amide bonds from esters and amines is a fundamental reaction in organic synthesis, often employed to create peptides and other biologically active molecules. nih.govnih.gov The reaction generally proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.
| Reactant | Acylating Agent | Solvent/Base | Product |
| Ethyl 4-amino-3-phenylbutanoate | Acetyl chloride | Pyridine | Ethyl 4-acetamido-3-phenylbutanoate |
| Ethyl 4-amino-3-phenylbutanoate | Acetic anhydride | Pyridine | Ethyl 4-acetamido-3-phenylbutanoate |
The amino group of the 4-amino-3-phenylbutanoate scaffold can be utilized to construct heterocyclic rings, such as tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are frequently incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties. arkat-usa.org
One established method for converting a primary amine to a tetrazole ring involves a reaction with triethyl orthoformate and sodium azide (B81097) in an acidic medium like acetic acid. arkat-usa.orgresearchgate.net This process directly replaces the terminal amino group with a tetrazol-1-yl fragment. This reaction has been successfully applied to 4-amino-3-phenylbutanoic acid hydrochloride, yielding 4-(tetrazol-1-yl)-3-phenylbutanoic acid. arkat-usa.orgresearchgate.net The general principle of forming tetrazoles from primary amines is a well-documented transformation in heterocyclic chemistry. organic-chemistry.org
Another synthetic route involves the conversion of a primary amide, derived from the corresponding carboxylic acid, into a 1,5-disubstituted tetrazole. arkat-usa.orgresearchgate.net This alternative pathway further highlights the versatility of the 4-amino-3-phenylbutanoate scaffold in the synthesis of complex heterocyclic derivatives. The synthesis of tetrazole analogues of various amino acids is a common strategy, often employing reagents like sodium azide and zinc bromide or trimethylsilyl (B98337) azide. acs.orgcore.ac.uk
| Starting Material | Reagents | Product | Yield |
| 4-Amino-3-phenylbutanoic acid hydrochloride | Triethyl orthoformate, Sodium azide, Acetic acid | 4-(Tetrazol-1-yl)-3-phenylbutanoic acid | 79% arkat-usa.org |
| Methyl 4-acetamido-3-phenylbutanoate | Phosphorus pentachloride, Phenyl phosphonic dichloride, Sodium azide | Methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanoate | 45% arkat-usa.org |
The ethyl ester group in ethyl 4-amino-3-phenylbutanoate is susceptible to nucleophilic attack at the carbonyl carbon, allowing for transformations such as transesterification and hydrolysis.
Transesterification is a process where the ethyl group of the ester is exchanged with a different alcohol moiety. This reaction is typically catalyzed by either an acid or a base. For β-amino esters, the presence of the amino group can itself catalyze the reaction. nih.gov The process allows for the synthesis of a variety of esters from a single precursor.
While specific studies on the transesterification of ethyl 4-amino-3-phenylbutanoate are not extensively documented, the general reactivity of β-amino esters suggests that this transformation is feasible. nih.govresearchgate.net The reaction mechanism involves the nucleophilic attack of an alcohol on the ester carbonyl group, leading to a tetrahedral intermediate which then collapses to form the new ester and ethanol (B145695). This process is reversible, and reaction conditions can be manipulated to favor the desired product, for instance, by using a large excess of the new alcohol. rsc.org A wide range of catalysts, including Lewis acids, organic bases, and enzymes, have been employed for the transesterification of related β-keto esters. rsc.org
| Reactant | Reagent (Alcohol) | Catalyst | Potential Product |
| Ethyl 4-amino-3-phenylbutanoate | Methanol (B129727) | Acid or Base | Methyl 4-amino-3-phenylbutanoate |
| Ethyl 4-amino-3-phenylbutanoate | Benzyl alcohol | Acid or Base | Benzyl 4-amino-3-phenylbutanoate |
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-phenylbutanoic acid, under either acidic or basic conditions. This reaction is a fundamental transformation in organic chemistry.
Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as hydrochloric acid (HCl), in an aqueous solution. chemicalbook.com The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves reacting the ester with a strong base like sodium hydroxide (B78521) (NaOH). This process results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. The synthesis of 4-amino-3-phenylbutanoic acid and its hydrochloride salt from various precursors often involves a hydrolysis step to generate the final carboxylic acid functionality. chemicalbook.comgoogle.com
| Reactant | Conditions | Product |
| Ethyl 4-amino-3-phenylbutanoate | Aqueous HCl, Reflux | 4-Amino-3-phenylbutanoic acid hydrochloride |
| Ethyl 4-amino-3-phenylbutanoate | 1. Aqueous NaOH, Heat 2. H₃O⁺ | 4-Amino-3-phenylbutanoic acid |
Reactions Involving the Phenyl Moiety
The phenyl group of ethyl 4-amino-3-phenylbutanoate is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for modifying aromatic systems. wikipedia.org The mechanism involves an initial attack of the aromatic ring's π-electrons on an electrophile, leading to a resonance-stabilized carbocation intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com Aromaticity is subsequently restored by the loss of a proton from the site of substitution. masterorganicchemistry.com
Theoretical Scope: The substituent attached to the benzene (B151609) ring in ethyl 4-amino-3-phenylbutanoate is an alkyl chain, specifically -CH(CH₂NH₂)CH₂COOEt. Alkyl groups are generally considered to be activating and ortho, para-directing for electrophilic aromatic substitution. This directing effect is attributed to two main factors:
Inductive Effect: Alkyl groups are weakly electron-donating through induction, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.
Hyperconjugation: The overlap of C-H σ-bonds of the alkyl substituent with the π-system of the ring provides additional stabilization to the arenium ion intermediate, particularly when the electrophile attacks the ortho or para positions.
Therefore, from a theoretical standpoint, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly a mixture of ortho- and para-substituted products. wikipedia.org The steric hindrance caused by the bulky butanoate side chain might favor substitution at the less hindered para position over the ortho positions.
Experimental Scope: While the theoretical principles of electrophilic aromatic substitution are well-established, specific experimental studies detailing these reactions on the ethyl 4-amino-3-phenylbutanoate hydrochloride scaffold are not extensively documented in publicly available literature. The presence of the primary amino group would necessitate protection (e.g., through acylation) prior to carrying out many SEAr reactions, as the amino group can react with the electrophilic reagents and, if protonated, would act as a strong deactivating, meta-directing group.
Synthesis of Novel Structural Analogues and Derivatives
The ethyl 4-amino-3-phenylbutanoate scaffold is a versatile starting point for the synthesis of various structural analogues by modifying its core functional groups.
The functional groups of the parent molecule, particularly the primary amine, offer a reactive handle for derivatization. One documented example involves the conversion of the amino group into a tetrazole ring, creating a metabolically stable analogue. researchgate.net The synthesis of 4-(tetrazol-1-yl)-3-phenylbutanoic acid, a derivative of the parent acid, has been achieved by reacting 4-amino-3-phenylbutanoic acid hydrochloride with triethyl orthoformate and sodium azide in an acetic acid medium. researchgate.net This transformation directly replaces the terminal amino group with a tetrazol-1-yl fragment, demonstrating a pathway to novel substituted phenylbutanoates. researchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Amino-3-phenylbutanoic acid hydrochloride | Triethyl orthoformate, Sodium azide, Acetic acid | 4-(Tetrazol-1-yl)-3-phenylbutanoic acid | 79% | researchgate.net |
The chemical precursors used in the synthesis of the ethyl 4-amino-3-phenylbutanoate scaffold can also serve as starting materials for the construction of various heterocyclic systems.
Pyrazolone (B3327878) is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a keto group. nih.gov Derivatives of this scaffold are often synthesized through the condensation reaction between a β-ketoester and a hydrazine (B178648) derivative. orientjchem.orgsemanticscholar.org A common and widely cited example is the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) to yield 3-methyl-1-phenylpyrazol-5-one. orientjchem.org
While ethyl 4-amino-3-phenylbutanoate itself is a γ-amino ester, its synthesis can proceed from β-ketoester precursors such as ethyl 3-oxo-4-phenylbutanoate. This precursor, possessing the requisite 1,3-dicarbonyl relationship, is a suitable substrate for pyrazolone synthesis. The general reaction scheme involves refluxing equimolar amounts of the β-ketoester (e.g., ethyl acetoacetate) and a hydrazine in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. nih.gov
General Synthesis of Pyrazolones:
| Reactant 1 | Reactant 2 | Conditions | Product |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol, Glacial Acetic Acid (cat.), Reflux | 3-Methyl-1-phenylpyrazol-5-one |
The synthesis of pyrrolinylaminopyrimidine analogs from precursors of ethyl 4-amino-3-phenylbutanoate is not extensively described in the surveyed scientific literature. While methods exist for the synthesis of various substituted pyrrole (B145914) and pyrimidine (B1678525) derivatives, a direct synthetic route starting from common butanoate precursors to form a fused or linked pyrrolinylaminopyrimidine system is not readily apparent from the available data. The synthesis of related structures, such as 3-(pyrimidinyl)pyrrole derivatives, has been reported but originates from different starting materials like pyrimidineacetonitrile. researchgate.net
Synthesis of Heterocyclic Compounds from Precursors of Ethyl 4-Amino-3-phenylbutanoate
Pyrazoles and Benzimidazoles
Pyrazoles:
The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or a synthon with equivalent reactivity, with a hydrazine derivative. Given that this compound is not a 1,3-dicarbonyl compound, its conversion to a pyrazole (B372694) would necessitate preliminary modifications.
One hypothetical approach could involve the transformation of the amino group into a suitable precursor for cyclization. For instance, a diazotization reaction followed by reduction could potentially lead to a hydrazine derivative of the parent molecule. This hydrazine intermediate could then undergo an intramolecular condensation if a carbonyl group is present at the appropriate position, or it could react with an external 1,3-dicarbonyl source.
A more direct, albeit speculative, route could involve a multi-step one-pot reaction where the amino group of ethyl 4-amino-3-phenylbutanoate reacts with a reagent that can provide the remaining atoms required for the pyrazole ring. For example, a reaction with a β-keto nitrile in the presence of a suitable catalyst could theoretically lead to a pyrazole derivative, although this transformation is not documented for this specific substrate.
| Derivative | Proposed Reagents | Potential Reaction Conditions |
|---|---|---|
| Ethyl 4-(pyrazol-1-yl)-3-phenylbutanoate | 1. NaNO₂, HCl; 2. SnCl₂; 3. 1,3-Diketone (e.g., acetylacetone) | 1. 0-5 °C; 2. Acidic medium; 3. Reflux in ethanol |
| Substituted Pyrazole from a β-Keto Nitrile | β-Keto nitrile, Acid or Base catalyst | Heating in a suitable solvent (e.g., toluene, ethanol) |
Benzimidazoles:
The synthesis of benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an ester or an aldehyde. This established methodology provides a more direct and plausible pathway for the derivatization of the ethyl 4-amino-3-phenylbutanoate scaffold.
The primary amine of ethyl 4-amino-3-phenylbutanoate can be condensed with an o-phenylenediamine. This reaction, typically carried out under acidic conditions and with heating, would involve the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the benzimidazole (B57391) ring. The reaction of amino acids with o-diaminobenzenes has been shown to produce benzimidazoles, suggesting that the amino group of the target molecule could undergo a similar transformation. epa.govasianpubs.org
Alternatively, the ester functionality of ethyl 4-amino-3-phenylbutanoate could be utilized. Following hydrolysis of the ethyl ester to the corresponding carboxylic acid, the resulting 4-amino-3-phenylbutanoic acid could be reacted with an o-phenylenediamine in the presence of a dehydrating agent or at high temperatures to facilitate the cyclocondensation.
| Derivative | Proposed Reagents | Potential Reaction Conditions |
|---|---|---|
| 2-(1-Phenyl-2-(ethoxycarbonyl)ethyl)benzimidazole | o-Phenylenediamine, Acid catalyst (e.g., p-toluenesulfonic acid) | Reflux in a high-boiling solvent (e.g., toluene, xylene) with azeotropic removal of water |
| 2-(1-Phenyl-2-carboxyethyl)benzimidazole | 1. LiOH, H₂O/THF; 2. o-Phenylenediamine, Polyphosphoric acid (PPA) | 1. Room temperature; 2. High temperature (e.g., 150-200 °C) |
Carbazoles
The synthesis of carbazoles typically involves the formation of a central five-membered nitrogen-containing ring fused between two benzene rings. Common strategies include the cyclization of 2-aminobiphenyls (Pschorr cyclization), Fischer indole (B1671886) synthesis followed by dehydrogenation, or transition metal-catalyzed C-H activation/amination reactions.
The conversion of this compound to a carbazole (B46965) derivative would be a complex transformation requiring significant molecular rearrangement and the introduction of a second aromatic ring. A direct cyclization to form a carbazole is not feasible from this starting material.
A hypothetical multi-step synthesis could be envisioned. This would likely involve:
N-Arylation of the primary amino group with a suitably substituted halobenzene to introduce the second aromatic ring.
Subsequent intramolecular cyclization of the resulting N,N-diaryl amine derivative. This cyclization could be promoted by various methods, including photochemical, thermal, or transition-metal-catalyzed C-H activation pathways.
Given the complexity and the lack of precedent in the literature for such a transformation starting from a β-amino ester, the synthesis of carbazoles from the ethyl 4-amino-3-phenylbutanoate scaffold remains a theoretical proposition requiring substantial synthetic development.
| Intermediate/Product | Proposed Reaction Step | Potential Reagents and Conditions |
|---|---|---|
| Ethyl 4-(N-phenylamino)-3-phenylbutanoate | N-Arylation | Iodobenzene, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Substituted Tetrahydrocarbazole Derivative | Intramolecular Cyclization | Strong acid (e.g., H₂SO₄, PPA) and heat, or a transition metal catalyst for C-H activation. |
Despite a comprehensive search for experimental spectroscopic data for the chemical compound "this compound," no publicly available detailed research findings for ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, FT-Raman, or mass spectrometry could be located. As a result, the following article cannot be generated with the scientifically accurate and detailed experimental data required by the provided outline.
The requested outline is predicated on the availability of specific spectroscopic data sets for analysis and discussion. This includes chemical shift assignments, elucidation of connectivity and conformation, identification of characteristic functional group vibrations, and mass spectrometry fragmentation patterns. Without access to these foundational experimental results, a thorough and scientifically accurate article adhering to the strict structure and content requirements of the prompt cannot be produced.
Information on related compounds, such as 4-amino-3-phenylbutanoic acid hydrochloride (phenibut) and other esters of butanoate derivatives, is available. However, direct extrapolation of this data to this compound would be speculative and would not meet the required standard of detailed, compound-specific research findings.
Therefore, the generation of the article focusing solely on the spectroscopic and computational characterization of this compound, as per the detailed outline, is not possible at this time due to the absence of the necessary experimental data in the public domain.
Advanced Spectroscopic Analysis
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
Ethyl 4-amino-3-phenylbutanoate possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating chiral molecules. nih.gov
ECD measures the differential absorption of left and right circularly polarized light by a chiral sample. Each enantiomer of a chiral compound will produce a distinct ECD spectrum; for a pair of enantiomers, the spectra are mirror images of each other. This characteristic allows ECD to be a highly sensitive method for:
Determining Absolute Configuration: By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations, the absolute stereochemistry (R or S) of the enantiomer can be established. nih.gov
Assessing Enantiomeric Purity: A pure enantiomer will exhibit a strong ECD signal, while a racemic mixture (50:50 of both enantiomers) will be ECD-silent. The intensity of the ECD spectrum is directly proportional to the enantiomeric excess, making it a valuable tool for assessing the optical purity of the sample. The technique has been successfully applied to determine the absolute configuration of other chiral molecules containing amino groups. nih.gov
Chromatographic Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing both the chemical purity (presence of impurities) and the enantiomeric purity (ratio of enantiomers) of this compound.
High-Performance Liquid Chromatography (HPLC) is the premier analytical method for determining the purity of pharmaceutical compounds. Using a reversed-phase column (e.g., C18), a suitable mobile phase, and a UV detector, HPLC can effectively separate the target compound from any synthesis byproducts or degradation products. The purity is calculated based on the relative area of the main peak in the chromatogram.
For determining the enantiomeric composition, a specialized form of HPLC known as Chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. google.com The enantiomeric excess (e.e.) can then be calculated from the relative peak areas. This method is established for evaluating the optical purity of related 3-aryl-4-aminobutyric acid esters and is directly applicable to ethyl 4-amino-3-phenylbutanoate. google.com
Table 3: Illustrative Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area (%) |
|---|---|---|
| (R)-enantiomer | 8.5 | 99.5 |
| (S)-enantiomer | 10.2 | 0.5 |
This table represents a hypothetical analysis of a highly enantiopure sample.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in synthetic chemistry to monitor the progress of a reaction. google.comnih.gov During the synthesis of ethyl 4-amino-3-phenylbutanoate, small aliquots of the reaction mixture can be spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in an appropriate solvent system (mobile phase).
By comparing the spots corresponding to the starting materials and the product, a chemist can qualitatively assess the reaction's progression. The disappearance of starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. google.com Visualization can be achieved under UV light or by staining the plate with a reagent such as ninhydrin, which reacts with the primary amine group of the product to produce a colored spot. This allows for efficient optimization of reaction conditions such as time and temperature.
Capillary Zone Electrophoresis for Enantiomer Separation
Capillary Zone Electrophoresis (CZE) is a powerful analytical technique for the separation of enantiomers. Given that this compound possesses a chiral center at the C3 position of the butanoate chain, separating its (R)- and (S)-enantiomers is crucial for characterization. CZE is particularly well-suited for the chiral analysis of amino acid derivatives. nih.gov
The separation mechanism in CZE relies on the differential migration of charged species in an electric field. For enantiomeric separation, a chiral selector is added to the background electrolyte. researchgate.net Various chiral selectors, such as cyclodextrins, crown ethers, and macrocyclic antibiotics, have been successfully employed for the resolution of amino acid enantiomers. nih.gov In the case of this compound, a charged cyclodextrin (B1172386) derivative, such as sulfated β-cyclodextrin, would be a suitable chiral selector. The differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin leads to different effective mobilities and, consequently, their separation. nih.gov
Key experimental parameters that are optimized to achieve baseline separation include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. For instance, adjusting the pH of the electrolyte influences the charge of both the analyte and the selector, thereby affecting the electrostatic and inclusion interactions that govern the separation.
Quantum Chemical Computations and Molecular Modeling
Quantum chemical computations provide profound insights into the molecular structure and properties of compounds at the atomic level. These theoretical calculations complement experimental data and help in the interpretation of spectroscopic results.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of molecules due to its favorable balance between accuracy and computational cost. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of molecular systems. nih.govresearchgate.net
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. nih.gov From this optimized structure, key geometrical parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These theoretical parameters can then be compared with experimental data if available.
Furthermore, vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculated wavenumbers correspond to the vibrational modes of the molecule, such as stretching, bending, and rocking motions of different functional groups. A scaling factor is often applied to the computed frequencies to correct for anharmonicity and limitations of the theoretical method, improving the agreement with experimental spectra. researchgate.net
Table 1: Selected Theoretical Geometrical Parameters for a Phenylalkanoic Acid Derivative Structure
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C=O | 1.21 |
| C-O | 1.39 | |
| C-N | 1.46 | |
| C-C (phenyl) | 1.39 - 1.40 | |
| Bond Angles (°) | O=C-O | 124.5 |
| C-C-N | 112.0 | |
| C-C-C (phenyl) | 119.5 - 120.5 |
Note: Data is representative of typical values for similar molecular structures calculated using DFT methods.
The electronic properties of a molecule are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govajchem-a.com
The Molecular Electrostatic Potential (MESP) is another crucial property derived from DFT calculations. It is a 3D map of the electrostatic potential on the electron density surface of the molecule. materialsciencejournal.org The MESP is used to visualize the charge distribution and to predict sites for electrophilic and nucleophilic attack. thaiscience.info Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -8.28 |
| LUMO Energy | 0.16 |
| HOMO-LUMO Gap (ΔE) | 8.44 |
Note: Values are illustrative and based on DFT calculations for similar organic molecules. ajchem-a.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.comresearchgate.net
This analysis allows for the quantification of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions, which contribute to the stabilization of the molecule. ijnc.ir NBO analysis can elucidate the nature of intramolecular hydrogen bonds and other non-covalent interactions that influence the molecule's conformation and reactivity.
Conformational Analysis
A common method for conformational analysis is the Potential Energy Surface (PES) scan. nih.gov In a PES scan, the total energy of the molecule is calculated as a function of one or more selected dihedral angles, while all other geometrical parameters are allowed to relax. The resulting plot of energy versus dihedral angle reveals the positions of energy minima, corresponding to stable conformers, and energy maxima, which are the transition states between them. This analysis is crucial for understanding the molecule's preferred shape in different environments.
Spectroscopic and Computational Characterization of Ethyl 4 Amino 3 Phenylbutanoate Hydrochloride
Molecular Docking Studies (Purely from a computational methodology perspective, without biological inference)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. parssilico.com From a purely methodological standpoint, these studies are instrumental in understanding the conformational possibilities and energetic interactions between a ligand, such as ethyl 4-amino-3-phenylbutanoate hydrochloride, and a target receptor. The process involves a series of preparatory and computational steps, which are outlined below.
The initial and critical phase of any molecular docking study is the preparation of both the ligand and the receptor molecules. ucsf.eduwisdomlib.org This step ensures that the digital representations of the molecules are suitable for the docking simulation. For the ligand, this compound, this would involve generating its three-dimensional structure. The hydrochloride salt form would be considered in determining the initial protonation state of the amine group. The structure would then be energy-minimized to achieve a stable conformation.
Receptor preparation is equally crucial and typically begins with a crystal structure of the target protein, often obtained from a repository like the Protein Data Bank. scotchem.ac.uk The preparation process involves several key actions: the removal of non-essential molecules such as water and ions from the crystal structure, the addition of hydrogen atoms which are often not resolved in crystal structures, and the assignment of partial charges to each atom. ucsf.edu Software suites like UCSF Chimera and its integrated Dock Prep tool are frequently utilized for these preparatory steps. ucsf.eduscotchem.ac.uk
With the ligand and receptor prepared, the next step is the docking simulation itself, which is performed using specialized software. A variety of software packages are available, each with its own set of algorithms and scoring functions. iaanalysis.com Commonly used programs include AutoDock, AutoDock Vina, GOLD, and Glide. iaanalysis.comnih.gov The choice of software can depend on factors such as the desired balance between computational speed and accuracy. atamscience.com
The core of the docking process is the algorithm that explores the vast number of possible orientations and conformations of the ligand within the binding site of the receptor. youtube.com These algorithms, which can include methods like Monte Carlo simulations or genetic algorithms, systematically search for the most favorable binding poses. iaanalysis.com The binding site on the receptor is typically defined by a grid box that encompasses the area of interest.
Once a set of potential binding poses has been generated, a scoring function is employed to rank them. nih.gov This function calculates a score that estimates the binding affinity between the ligand and the receptor for each pose. youtube.com The scores are based on various energetic terms, such as electrostatic and van der Waals interactions. nih.gov The poses with the best scores are then selected for further analysis.
To refine the results of the initial docking, molecular dynamics (MD) simulations can be performed. researchgate.net These simulations model the movement of atoms in the ligand-receptor complex over time, providing insights into the stability of the predicted binding poses. nih.gov MD simulations can help to validate the docking results and provide a more dynamic picture of the molecular interactions. researchgate.net
The table below details the typical software and preparatory considerations in a molecular docking study.
| Stage | Objective | Common Software/Tools | Key Considerations |
| Ligand Preparation | To generate a 3D, energy-minimized structure of the ligand. | MarvinSketch, Open Babel | Correct protonation state, tautomeric form, and stereochemistry. |
| Receptor Preparation | To clean and prepare the protein structure for docking. | UCSF Chimera (Dock Prep), MOE | Removal of water and co-crystallized ligands, addition of hydrogens, assignment of charges. ucsf.eduscotchem.ac.uk |
| Docking Simulation | To predict the binding poses of the ligand in the receptor's active site. | AutoDock, AutoDock Vina, GOLD, Glide | Definition of the binding site (grid box), choice of search algorithm. iaanalysis.com |
| Scoring and Ranking | To estimate the binding affinity and rank the predicted poses. | Integrated scoring functions within docking software | The scoring function should be appropriate for the system being studied. nih.gov |
| Post-Docking Analysis | To analyze the interactions and stability of the best poses. | GROMACS, AMBER (for MD simulations) | Visualization of interactions, assessment of complex stability over time. mdpi.com |
Role of Ethyl 4 Amino 3 Phenylbutanoate Hydrochloride As a Chiral Building Block and Synthetic Intermediate
Utilization in Complex Organic Molecule Synthesis
The 4-amino-3-phenylbutanoic acid framework is the core structure for several neurologically active compounds. As such, its ethyl ester hydrochloride salt is a direct precursor or key intermediate in the synthesis of these complex molecules. Its primary application lies in the synthesis of γ-aminobutyric acid (GABA) analogues, which are a class of compounds that interact with GABA receptors in the central nervous system. researchgate.netresearchgate.net
Notable examples include:
Phenibut (4-amino-3-phenylbutanoic acid) : The parent compound, for which the title compound is the ethyl ester, is used for its anxiolytic and nootropic properties. researchgate.netacs.org
Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid] : A close structural analogue of Phenibut, Baclofen is a clinically used muscle relaxant and antispastic agent that acts as a selective agonist for the GABAB receptor. acs.orgnih.gov The synthesis of Baclofen and its derivatives often starts from precursors sharing the 4-amino-3-phenylbutanoate skeleton. nih.govsphinxsai.com
Furthermore, the broader phenylbutanoate scaffold is recognized as a critical precursor for a different class of pharmaceuticals: the Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net Chiral alcohols such as (R)-2-hydroxy-4-phenylbutanoate esters are key intermediates in the production of widely prescribed "pril" drugs, including benazepril (B1667978) and ramipril, used to manage hypertension. researchgate.net This highlights the importance of the phenylbutanoate core in constructing therapeutically significant and structurally complex molecules.
Table 1: Examples of Complex Molecules Synthesized from 4-Amino-3-phenylbutanoate Scaffolds
| Starting Scaffold/Precursor | Resulting Molecule | Compound Class | Primary Application |
|---|---|---|---|
| 4-Amino-3-phenylbutanoic acid | Phenibut | GABA Analogue | Anxiolytic, Nootropic |
| 4-Amino-3-(4-chlorophenyl)butanoic acid | Baclofen | GABAB Receptor Agonist | Muscle Relaxant |
| (R)-2-Hydroxy-4-phenylbutanoate ester | Benazepril, Ramipril (via intermediates) | ACE Inhibitor | Antihypertensive |
Precursor for Advanced Chemical Scaffolds
The reactivity of the terminal amino and carboxyl groups in the 4-amino-3-phenylbutanoate structure allows it to serve as a template for developing advanced chemical scaffolds. researchgate.net Synthetic chemists can leverage these functional groups to construct novel heterocyclic systems or conformationally rigid structures.
A significant example is the conversion of the primary amino group into a tetrazole ring. researchgate.net Through a reaction with reagents like triethyl orthoformate and sodium azide (B81097), the amino group of 4-amino-3-phenylbutanoic acid hydrochloride can be directly replaced by a tetrazol-1-yl fragment. researchgate.net This transformation creates a new class of compounds where the basic amino group is substituted with a metabolically stable, acidic bioisostere, potentially leading to novel pharmacological profiles. researchgate.net
Another strategy involves rigidifying the flexible GABA backbone to create conformationally constrained analogues. Research into Baclofen analogues has demonstrated that the core structure can be modified by introducing methylene (B1212753) or ethylene (B1197577) bridges between the phenyl ring and the butanoate backbone. nih.gov This approach leads to the synthesis of advanced scaffolds such as 1-(aminomethyl)-5-chloro-2,3-dihydro-1H-indene-1-acetic acid, which locks the molecule into a specific three-dimensional orientation to probe receptor binding requirements. nih.gov Such rigidification is a key strategy in modern drug design to enhance potency and selectivity.
Development of Modified Amino Acid and Peptidomimetic Structures
Ethyl 4-amino-3-phenylbutanoate is a derivative of a β-amino acid. nih.govpeptide.com Unlike α-amino acids that form the basis of natural peptides, β-amino acids have an additional carbon atom in their backbone between the amino and carboxyl groups. nih.gov This seemingly small structural change has profound implications for their use in designing peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved therapeutic properties.
The incorporation of β-amino acids like 4-amino-3-phenylbutanoate into a peptide sequence yields several advantages:
Proteolytic Resistance : The unnatural β-peptide backbone is not recognized by proteases, the enzymes that rapidly degrade natural peptides in the body. This leads to a significantly longer biological half-life. nih.gov
Conformational Stability : Oligomers of β-amino acids, or β-peptides, are known to fold into stable, predictable secondary structures, such as helices (specifically, the 14-helix). ethz.ch By introducing a β-amino acid into a peptide chain, chemists can induce specific, stable conformations that may be required for potent receptor binding.
Structural Diversity : β-amino acids increase the available structural diversity for molecular design, as chirality can exist at both the α (C2) and β (C3) carbons. nih.gov
As a GABA analogue, the 4-amino-3-phenylbutanoate structure itself is a modified amino acid designed to mimic the neurotransmitter. Its derivatives are therefore a form of peptidomimetic designed to interact with specific protein targets (GABA receptors) in a predetermined way. nih.gov The use of this building block allows for the creation of peptide-like molecules with enhanced stability and tailored biological activity, making it a cornerstone for developing novel therapeutics ranging from receptor agonists to enzyme inhibitors. nih.gov
Table 2: Applications of Ethyl 4-Amino-3-phenylbutanoate in Peptidomimetic Design
| Feature as a Building Block | Resulting Property in Peptidomimetics | Therapeutic Advantage |
|---|---|---|
| β-Amino Acid Backbone | Resistance to enzymatic degradation by proteases. nih.gov | Improved in-vivo half-life and bioavailability. |
| Propensity to form stable secondary structures. | Induces predictable and stable conformations (e.g., helices). ethz.ch | Enhanced receptor affinity and selectivity. |
| GABA Analogue Structure | Mimics the endogenous neurotransmitter GABA. researchgate.netresearchgate.net | Targeted modulation of GABAergic systems. |
| Chiral Phenyl Group | Provides a rigid, hydrophobic side chain for specific interactions. | Potential for increased binding affinity and specificity. |
Mechanistic Investigations of Reactions Involving Ethyl 4 Amino 3 Phenylbutanoate Hydrochloride and Its Precursors
Elucidation of Reaction Pathways
The synthesis of the core structure of 4-amino-3-phenylbutanoic acid, the parent acid of the target compound, is often achieved through multi-step reaction sequences. One of the most prominent pathways begins with the condensation of benzaldehyde (B42025) and nitromethane (B149229). This is followed by a Michael addition, a key carbon-carbon bond-forming reaction.
A well-documented route involves the reaction of benzaldehyde with nitromethane to form (E)-(2-nitrovinyl)benzene (β-nitrostyrene). Subsequently, a Michael donor, such as diethyl malonate, is added across the double bond of the nitrostyrene (B7858105). This conjugate addition is a critical step that establishes the carbon skeleton of the final product. The reaction is typically facilitated by a base, which deprotonates the diethyl malonate to form a nucleophilic enolate that attacks the β-carbon of the nitrostyrene. The resulting nitro compound can then be converted to the amino group through reduction, followed by hydrolysis and decarboxylation to yield 4-amino-3-phenylbutanoic acid, which can then be esterified and converted to its hydrochloride salt. researchgate.netmdpi.comchemicalbook.com
Another established pathway involves the hydrolysis of a lactam precursor, 4-phenyl-2-pyrrolidone. This reaction is typically carried out under acidic conditions, such as refluxing with 6.0 M hydrochloric acid for an extended period (e.g., 12 hours), which cleaves the amide bond within the ring to yield the open-chain amino acid hydrochloride. researchgate.net
Furthermore, the synthesis of precursors can involve Claisen-like condensation reactions. For instance, the precursor ethyl 3-oxo-4-phenylbutanoate can be synthesized by reacting monoethyl monopotassium malonate with phenacyl chloride in the presence of triethylamine (B128534) and magnesium chloride. This reaction proceeds via the nucleophilic attack of the malonate enolate on the phenacyl chloride. researchgate.net
Kinetic Studies of Key Synthetic Transformations
While comprehensive formal kinetic studies featuring detailed rate laws and activation energy calculations for the synthesis of ethyl 4-amino-3-phenylbutanoate hydrochloride are not extensively published, the optimization of reaction conditions reported in the literature provides significant insight into the practical kinetics of the key transformations. Reaction parameters such as time, temperature, and catalyst loading are frequently manipulated to maximize conversion, yield, and stereoselectivity.
For the crucial Michael addition step, reaction monitoring has shown that the choice of catalyst and conditions directly impacts the reaction rate. For example, in the addition of diethyl malonate to β-nitrostyrene, certain organocatalysts can drive the reaction to complete conversion within 4 hours at room temperature. mdpi.commetu.edu.tr Optimization of asymmetric hydrogenation reactions, another key transformation for producing chiral intermediates, also involves careful consideration of kinetics. Studies show that reactions can achieve high conversion (e.g., 95%) over a period of 17 hours under specific hydrogen pressure and catalyst loading conditions. acs.org
The development of continuous-flow synthesis methods for the parent compound, phenibut, further underscores the importance of reaction kinetics. researchgate.netacs.org These systems allow for precise control over reaction parameters, leading to improved kinetics, reduced reaction times (from 48 hours in batch to 40 minutes in flow for certain steps), and enhanced yields. researchgate.net
Below is a table summarizing kinetic parameters from various studies on key synthetic steps.
| Reaction Type | Reactants | Catalyst/Conditions | Time | Conversion/Yield | Reference |
| Michael Addition | Diethyl Malonate + β-Nitrostyrene | N-benzylbispidine (20 mol%) / Toluene-d8 | 4 h | Complete Conversion | mdpi.com |
| Michael Addition | Diethyl Malonate + β-Nitrostyrene | Bifunctional 2-aminoDMAP/urea (5 mol%) / Toluene | 4 h | 95% Yield | metu.edu.tr |
| Asymmetric Hydrogenation | (E)-N-Boc-β-aryl-β-aminoacrylate | Ru-BINAP (S/C = 2000/1) / 35 bar H₂ | 17 h | 95% Conversion | acs.org |
| Michael Addition | Dimethyl Malonate + β-Nitrostyrene | Cinchonine-derived bifunctional catalyst | 24-120 h | 85-99% Yield | researchgate.net |
Stereochemical Outcomes of Asymmetric Syntheses
Achieving high stereoselectivity is a primary goal in the synthesis of biologically active molecules like the enantiomers of 4-amino-3-phenylbutanoic acid. The (R)-enantiomer, in particular, is reported to be significantly more pharmacologically active than the (S)-enantiomer. scirp.org This has driven the development of numerous asymmetric synthetic strategies that employ chiral catalysts to control the stereochemical outcome of the reaction.
Catalytic asymmetric hydrogenation is a powerful method for setting the stereocenter. The hydrogenation of β-enamide precursors using chiral transition metal catalysts, such as those based on Ruthenium-BINAP complexes, can produce the desired β²-amino acid product with excellent enantiomeric excess (>99% ee). acs.org
Another highly successful approach is the asymmetric Michael addition. Chiral organocatalysts, particularly bifunctional catalysts derived from cinchona alkaloids or amino acids, have been used to catalyze the addition of malonates to nitroolefins. metu.edu.trscirp.orgsemanticscholar.org These catalysts create a chiral environment that directs the approach of the nucleophile to the electrophile, resulting in the preferential formation of one enantiomer. Enantiomeric excesses of up to 97% have been reported using this methodology in continuous-flow systems. acs.org
Chiral Lewis acid complexes, such as those involving Nickel(II), are also effective in promoting asymmetric reactions like Friedel-Crafts alkylations and conjugate additions, which can be used to synthesize chiral precursors. psu.edumdpi.com The chiral ligands coordinate to the metal center, creating a defined asymmetric space that dictates the stereochemical pathway of the reaction. researchgate.net
The table below highlights the stereochemical outcomes achieved with different asymmetric catalytic systems.
| Reaction Type | Catalyst System | Substrate | Stereochemical Outcome | Reference |
| Asymmetric Hydrogenation | Ru-BINAP | (E)-N-Boc-β²-enamide | >99% ee | acs.org |
| Asymmetric Michael Addition | Polystyrene-supported organocatalyst | Benzaldehyde + Nitromethane | 97% ee | acs.org |
| Asymmetric Michael Addition | Cinchona alkaloid-derived thiourea (B124793) | Dithiomalonate + β-Nitrostyrene | High enantioselectivity | scirp.org |
| Asymmetric Michael Addition | Bifunctional 2-aminoDMAP/urea | Diethyl Malonate + β-Nitrostyrene | 94% ee | metu.edu.trmetu.edu.tr |
| Asymmetric Alkylation | Chiral Ni(II)/pybox complex | α-phthalimido alkyl chloride + alkylzinc | 92% ee | nih.gov |
Role of Catalysts and Reagents in Reaction Mechanisms
Catalysts and reagents are fundamental to the success of the synthetic transformations leading to this compound, governing reaction rates, pathways, and stereoselectivity.
Lewis Acids: In reactions such as the ring-opening of epoxide precursors, Lewis acids play a critical role. They coordinate to the oxygen atom of the epoxide, polarizing the C-O bonds and making the carbon atoms more electrophilic. This activation lowers the energy barrier for nucleophilic attack. researchgate.netnih.gov Computational studies suggest that Lewis acids enhance reactivity by reducing the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile. nih.govacs.org
Bases and Nucleophiles: In condensation and addition reactions, bases are crucial for generating the active nucleophile. For instance, in the Michael addition of diethyl malonate to nitrostyrene, a base (e.g., an amine) deprotonates the acidic α-carbon of the malonate, forming a resonance-stabilized enolate ion. This potent nucleophile then attacks the electrophilic β-carbon of the nitrostyrene. mdpi.com
Chiral Transition Metal Catalysts: In asymmetric hydrogenations and alkylations, chiral transition metal complexes (e.g., based on Ni, Ru, Ir) are employed. acs.orgrsc.orguzh.ch The mechanism involves the coordination of the substrate to the chiral metal complex. The pre-existing chirality of the ligands (like BINAP or pybox) creates a sterically and electronically differentiated space around the metal center. researchgate.netnih.gov This forces the substrate to adopt a specific orientation, leading to the delivery of hydrogen or an alkyl group to one face of the molecule, thereby generating the product with high enantioselectivity. uzh.ch The catalytic cycle often involves oxidative addition, migratory insertion, and reductive elimination steps.
Bifunctional Organocatalysts: Bifunctional organocatalysts, such as thiourea derivatives of cinchona alkaloids, are particularly effective in asymmetric Michael additions. researchgate.netscirp.org Their mechanism involves a dual mode of activation. The basic tertiary amine moiety of the catalyst deprotonates the Michael donor (e.g., malonate), increasing its nucleophilicity. Simultaneously, the acidic thiourea moiety activates the Michael acceptor (e.g., nitrostyrene) through hydrogen bonding, lowering its LUMO energy and making it more electrophilic. This cooperative activation within a single chiral scaffold rigidly holds the transition state, leading to highly effective stereochemical control. metu.edu.tr
Future Directions in Research on Ethyl 4 Amino 3 Phenylbutanoate Hydrochloride
Exploration of Novel, More Efficient Synthetic Routes
Current synthetic methods for producing β-amino esters like ethyl 4-amino-3-phenylbutanoate hydrochloride often face challenges related to yield, scalability, and stereoselectivity. Future research should prioritize the development of more efficient and sustainable synthetic strategies.
One promising avenue is the exploration of biocatalytic synthesis . The use of enzymes, such as lipases and transaminases, offers the potential for highly enantioselective reactions under mild conditions. nih.govresearchgate.net For instance, lipase-catalyzed hydrolysis has been effectively used for the resolution of racemic β-amino carboxylic esters, yielding enantiomerically pure products with high efficiency. mdpi.com The development of a biocatalytic process for ethyl 4-amino-3-phenylbutanoate could provide a greener and more selective alternative to traditional chemical methods. nih.govresearchgate.net
Another key area is the advancement of catalytic asymmetric synthesis . nih.govresearchgate.netorganic-chemistry.org The development of novel chiral catalysts, including both metal-based and organocatalysts, could enable the direct and highly enantioselective synthesis of the desired stereoisomer of ethyl 4-amino-3-phenylbutanoate. Asymmetric Michael additions and the reduction of enantiomeric enamines are among the strategies that have shown promise for the synthesis of β-amino acids and esters and warrant further investigation for this specific compound. nih.gov
A comparative overview of potential synthetic improvements is presented in Table 1.
Table 1: Comparison of Potential Synthetic Route Improvements
| Synthetic Approach | Current Limitations | Potential Advantages of Future Research |
| Traditional Chemical Synthesis | Often involves multiple steps, harsh reagents, and produces racemic mixtures requiring resolution. google.com | |
| Biocatalytic Synthesis | Limited number of specific enzymes available for this target molecule. | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govmdpi.com |
| Catalytic Asymmetric Synthesis | Catalyst cost and optimization can be challenging. | Direct synthesis of chiral product, high efficiency, and potential for scalability. nih.gov |
Development of Undiscovered Chemical Transformations
The chemical reactivity of this compound is not extensively documented. Future research should aim to uncover novel chemical transformations of this molecule, which could lead to the synthesis of new derivatives with unique properties.
Investigating the reactivity of the β-amino ester moiety could open up new synthetic pathways. For example, exploring reactions at the amino group, such as N-alkylation or acylation, could yield a library of new compounds. acs.org Additionally, transformations involving the ester group, such as amidation or reduction, could provide access to different functional groups. A study on the reaction of β-amino α,β-unsaturated esters with amines has shown unexpected reaction pathways, suggesting that the reactivity of such systems can be complex and lead to novel structures. oup.com
Further exploration of cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions involving this scaffold could also lead to the discovery of previously unknown chemical transformations and the creation of structurally diverse molecules.
Advanced Computational Modeling for Rational Design of Analogues
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired biological activities. Given that the parent compound, phenibut, interacts with GABA receptors, computational methods can be employed to design analogues of ethyl 4-amino-3-phenylbutanoate with potentially enhanced affinity, selectivity, or pharmacokinetic properties. mdpi.comnih.govresearchgate.netmdpi.comnih.gov
In silico screening and molecular docking studies can be used to predict the binding of designed analogues to different GABA receptor subtypes. eijppr.comnih.govyoutube.com This approach can help prioritize the synthesis of compounds with the highest likelihood of desired biological activity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of phenibut analogues with their activity, providing valuable insights for the design of new and more potent compounds. youtube.com
Computational methods based on density functional theory (DFT) can be utilized to understand the energetic properties of different conformers and co-crystalline forms of phenibut and its derivatives, which can be crucial for drug development. rsc.orgrsc.org
Table 2: Computational Approaches for Analogue Design
| Computational Method | Application in Drug Design | Relevance to Ethyl 4-Amino-3-phenylbutanoate |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a receptor. | Can be used to design analogues with improved binding to GABA receptors. eijppr.comnih.gov |
| QSAR | Correlates chemical structure with biological activity. | Can guide the design of more potent analogues by identifying key structural features. youtube.com |
| DFT Calculations | Determines the electronic structure and energetic properties of molecules. | Can be used to study the stability and properties of different analogues and their solid forms. rsc.org |
Integration into Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis platforms to accelerate drug discovery and development. sigmaaldrich.comchemspeed.commetoree.commit.eduacs.orgyoutube.comchemrxiv.org Integrating the synthesis of this compound into such platforms could offer significant advantages in terms of efficiency, reproducibility, and safety.
Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgamidetech.comchemrxiv.org This can lead to higher yields, improved purity, and safer handling of hazardous reagents. The synthesis of γ-amino acids has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of ethyl 4-amino-3-phenylbutanoate. acs.org A continuous-flow procedure for the synthesis of β-amino acid esters using a lipase-catalyzed Michael addition has also been developed, highlighting the potential for combining biocatalysis with flow technology. mdpi.com
Automated synthesis platforms can be used to rapidly synthesize and screen libraries of analogues, significantly accelerating the process of identifying lead compounds. sigmaaldrich.comprf.org By combining automated synthesis with high-throughput screening, researchers can efficiently explore the chemical space around the ethyl 4-amino-3-phenylbutanoate scaffold. prf.orgacs.org
The implementation of these modern technologies would not only streamline the synthesis of the target compound but also facilitate the rapid exploration of its chemical derivatives for various applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for ethyl 4-amino-3-phenylbutanoate hydrochloride, and how do their efficiencies compare?
- Methodological Answer : The compound can be synthesized via Steglich esterification, which uses coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP) to achieve high yields (~78%) . Alternative routes include Michael addition reactions followed by hydrolysis and salt formation, though these may require optimization for enantioselectivity . Comparative studies should assess reaction time, yield, purity (via HPLC), and enantiomeric excess (using chiral chromatography or NMR analysis).
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C-NMR : To verify proton and carbon environments (e.g., phenyl group signals at ~7.3 ppm in 1H-NMR) .
- FT-IR : Identify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, NH₃⁺ bands at ~2500 cm⁻¹) .
- Mass Spectrometry (FAB-MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC : Assess purity (>95% recommended for pharmacological studies) .
Q. What are the key physicochemical properties influencing this compound’s solubility and stability?
- Methodological Answer : The hydrochloride salt enhances water solubility due to ionic character. Stability studies should include:
- pH-dependent degradation tests (e.g., buffer solutions at pH 2–9, monitored via UV-Vis at λmax ~255 nm) .
- Thermal stability (TGA/DSC analysis to determine decomposition temperatures) .
- Hygroscopicity assessment (dynamic vapor sorption studies) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate chiral integrity?
- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., L-menthol derivatives) to enhance enantioselectivity . Validate via:
- Chiral HPLC : Compare retention times with racemic mixtures .
- Optical Rotation : Measure [α]D and compare to literature values for (S)- or (R)-enantiomers .
- X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .
Q. What in vivo/in vitro models are suitable for evaluating this compound’s anticonvulsant potential, and how do results compare to structural analogs?
- Methodological Answer : Use established seizure models:
- Chemically Induced (PTZ) : Administer pentylenetetrazole to rodents; monitor latency to clonic seizures .
- Electrically Induced (MES) : Apply maximal electroshock; measure tonic extension duration .
- Compare efficacy to analogs (e.g., phenibut derivatives) by calculating ED₅₀ values and therapeutic indices (TD₅₀/ED₅₀) .
Q. How do structural modifications (e.g., halogen substitution, ester group variation) impact bioactivity?
- Methodological Answer : Perform SAR studies:
- Halogenation : Replace phenyl with 4-Cl or 2-Cl phenyl groups; assess changes in receptor binding (e.g., GABA-B affinity via radioligand assays) .
- Ester vs. Amide : Synthesize methyl or ethyl esters and compare metabolic stability (e.g., plasma esterase resistance using LC-MS/MS) .
Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting anticonvulsant efficacy across studies)?
- Methodological Answer : Investigate variables such as:
- Dosage Regimens : Test multiple doses (e.g., 10–100 mg/kg) to identify biphasic effects .
- Species-Specific Responses : Compare rodent vs. zebrafish models .
- Impurity Profiles : Re-evaluate compound purity (HPLC) and exclude contaminants like despropionyl byproducts .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
